Cas no 3175-95-9 (3-Deoxyaconitine)

3-Deoxyaconitine 化学的及び物理的性質
名前と識別子
-
- Aconitane-8,13,14,15-tetrol,20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1a,6a,14a,15a,16b)-
- Deoxyaconitine
- 3-Deoxyaconitine
- DEOXYACONITINE, 3-(P)
- Aconitine,deoxy
- AC-34819
- [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- 8-(acetyloxy)-20-ethyl-13,15alpha-dihydroxy-1alpha,6alpha,16beta-trimethoxy-4-(methoxymethyl)aconitan-14alpha-yl benzoate
- CHEBI:132636
- CHEMBL2062827
- 1ST156809
- (1alpha,6alpha,14alpha,15alpha,16beta)-8-(acetyloxy)-20-ethyl-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate
- 3175-95-9
- s3237
- Deoxyaconitine, 3-
- Aconitane-8,13,14,15-tetrol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1-alpha,3-alpha,6-alpha,14-alpha,15-alpha,16-beta)-
- PD125497
- HY-N2164
- CS-0019464
- Aconitine, deoxy-
- 8beta-acetoxy-14alpha-benzoyloxy-N-ethyl-13beta,15alpha-dihydroxy-1alpha,6alpha,16beta- trimethoxy-4beta-methoxymethyleneaconitane
- AKOS037514911
- FT-0775601
- [8-Acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- DA-52439
-
- MDL: MFCD01673511
- インチ: InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,31+,32-,33+,34-/m1/s1
- InChIKey: PHASMOUKYDUAOZ-IXLJIIPOSA-N
- ほほえんだ: CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]5C[C@]6([C@@H]([C@@H]5[C@@]([C@@H]([C@@H]([C@H]23)OC)C41)([C@H]([C@@H]6OC)O)OC(=O)C)OC(=O)C7=CC=CC=C7)O)OC)COC
計算された属性
- せいみつぶんしりょう: 629.319997g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 回転可能化学結合数: 11
- どういたいしつりょう: 629.319997g/mol
- 単一同位体質量: 629.319997g/mol
- 水素結合トポロジー分子極性表面積: 133Ų
- 重原子数: 45
- 複雑さ: 1180
- 同位体原子数: 0
- 原子立体中心数の決定: 13
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 629.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 177-180 ºC
- ふってん: 680.6°Cat760mmHg
- フラッシュポイント: 365.4°C
- 屈折率: 1.603
- ようかいど: 極微溶性(0.61 g/l)(25ºC)、
- PSA: 133.22000
- LogP: 1.61520
3-Deoxyaconitine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1262594-20mg |
deoxyaconitine |
3175-95-9 | 98% | 20mg |
$815 | 2023-05-17 | |
eNovation Chemicals LLC | Y1262594-5mg |
deoxyaconitine |
3175-95-9 | 98% | 5mg |
$240 | 2024-06-06 | |
Chengdu Biopurify Phytochemicals Ltd | BP1567-100mg |
3-Deoxyaconitine |
3175-95-9 | 98% | 100mg |
$230 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP1567-20mg |
3-Deoxyaconitine |
3175-95-9 | 98% | 20mg |
$75 | 2023-09-19 | |
DC Chemicals | DCZ-112-20 mg |
deoxyaconitine |
3175-95-9 | >98% | 20mg |
$280.0 | 2022-02-28 | |
ChemScence | CS-0019464-5mg |
3-Deoxyaconitine |
3175-95-9 | 98.55% | 5mg |
$135.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54458-5mg |
3-Deoxyaconitine |
3175-95-9 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54458-1mg |
3-Deoxyaconitine |
3175-95-9 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
S e l l e c k ZHONG GUO | S3237-1mg |
Deoxyaconitine |
3175-95-9 | 1mg |
¥794.88 | 2023-09-15 | ||
MedChemExpress | HY-N2164-5mg |
3-Deoxyaconitine |
3175-95-9 | 98.55% | 5mg |
¥1350 | 2024-04-18 |
3-Deoxyaconitine 関連文献
-
Tang-Juan Zhao,Huan-Yang Qi,Juan Chen,Yan-Ping Shi RSC Adv. 2015 5 103869
-
S. William Pelletier,S. W. Page Nat. Prod. Rep. 1986 3 451
-
Zhenhui Ren,Huixia Zhang,Liu Yang,Xin Chen,Shuai Zhang,Shiqi Chen,Daowen Li,Cun Li,Haiyang Jiang Analyst 2023 148 1603
-
Xiaoxia Liang,Yingying Gao,Shangxian Luan RSC Adv. 2018 8 23937
-
Yubo Li,Yuan Wang,Bin Yang,Yuming Wang,Zhiguo Hou,Aizhu Li,Yanyan Xu,Liang Ju,Huanyu Wu,Yanjun Zhang RSC Adv. 2015 5 22209
-
S. W. Pelletier,S. W. Page Nat. Prod. Rep. 1984 1 375
-
7. Plant species forbidden in health food and their toxic constituents, toxicology and detoxificationXi-Lin Xu,Yu Shang,Jian-Guo Jiang Food Funct. 2016 7 643
-
M. S. Yunusov Nat. Prod. Rep. 1991 8 499
-
Atta-ur-Rahman,M. Iqbal Choudhary Nat. Prod. Rep. 1999 16 619
-
Hui Sun,Bei Ni,Aihua Zhang,Mo Wang,Hui Dong,Xijun Wang Analyst 2012 137 170
3-Deoxyaconitineに関する追加情報
Comprehensive Analysis of 3-Deoxyaconitine (CAS No. 3175-95-9): Properties, Applications, and Research Insights
3-Deoxyaconitine (CAS No. 3175-95-9) is a naturally occurring diterpenoid alkaloid derived from the Aconitum genus, a group of plants renowned for their bioactive compounds. This compound has garnered significant attention in pharmacological and biochemical research due to its unique structural features and potential therapeutic properties. With the growing interest in plant-derived bioactive molecules, 3-Deoxyaconitine stands out as a subject of modern scientific exploration, particularly in the context of natural product drug discovery and traditional medicine modernization.
The chemical structure of 3-Deoxyaconitine is characterized by a complex tetracyclic ring system, which is typical of diterpenoid alkaloids. Its molecular formula is C34H47NO10, and it lacks a hydroxyl group at the C-3 position compared to its parent compound, aconitine. This structural modification influences its bioactivity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers are particularly interested in how these modifications affect its interaction with ion channels and neurotransmitter receptors, which are hot topics in neuroscience research and pain management.
In recent years, the demand for natural alternatives to synthetic drugs has surged, driven by concerns over side effects and sustainability. 3-Deoxyaconitine has been explored for its potential role in anti-inflammatory and analgesic applications, aligning with the global trend toward green chemistry and eco-friendly pharmaceuticals. Studies suggest that it may modulate NF-κB signaling pathways, a key target in chronic inflammation research, which is frequently searched in academic and medical databases.
Another area of interest is the compound's cytotoxic properties, which have been investigated in the context of cancer research. Preliminary in vitro studies indicate that 3-Deoxyaconitine may inhibit the proliferation of certain cancer cell lines, though further clinical validation is required. This aligns with the public's growing curiosity about plant-based anticancer agents, a trending topic in alternative medicine forums and health-focused social media.
From a technical perspective, the extraction and purification of 3-Deoxyaconitine require advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods ensure high purity, which is critical for both research and potential therapeutic applications. The compound's stability under various pH and temperature conditions is also a subject of ongoing study, particularly for formulation scientists seeking to optimize its drug delivery systems.
Despite its promise, challenges remain in the commercialization of 3-Deoxyaconitine-based products. Regulatory hurdles, scalability of extraction processes, and the need for robust clinical trial data are key barriers. However, the compound's inclusion in phytochemical databases and its mention in patent filings reflect its commercial potential. For instance, its derivatives are being explored for neuroprotective effects, a topic frequently searched by biotech investors and academic researchers.
In summary, 3-Deoxyaconitine (CAS No. 3175-95-9) represents a fascinating intersection of traditional knowledge and modern science. Its multifaceted bioactivity, coupled with the rising demand for sustainable therapeutics, positions it as a compound of significant interest. Future research directions may focus on its mechanistic pathways, synergistic effects with other botanicals, and formulation innovations—topics that resonate strongly with today's health-conscious consumers and scientific community.
3175-95-9 (3-Deoxyaconitine) 関連製品
- 118-56-9(Homosalate)
- 70578-24-4(Yunaconitine)
- 6900-87-4(Hypaconitine)
- 96562-88-8(Szechenyine)
- 110011-77-3(Acoforestinine)
- 94-32-6(Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))
- 79592-91-9(Crassicauline A)
- 2752-64-9(Mesaconitine)
- 466-26-2(Neoline)
- 2172137-85-6(2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid)

